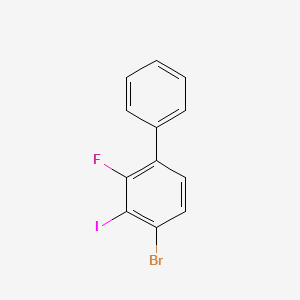

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl

Description

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl is a halogenated biphenyl derivative featuring bromine, fluorine, and iodine substituents on one phenyl ring (positions 4, 2, and 3, respectively). Its molecular formula is C₁₂H₈BrFI, with a molecular weight of 378 g/mol. This compound is of significant interest in organic synthesis due to the distinct reactivity of its halogen substituents, enabling applications in pharmaceuticals, materials science, and cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

The iodine atom at position 3 serves as a superior leaving group compared to bromine or fluorine, making the compound highly versatile for sequential functionalization. Its fluorinated and brominated positions further enhance its utility in designing complex molecules with tailored electronic and steric properties.

Properties

Molecular Formula |

C12H7BrFI |

|---|---|

Molecular Weight |

376.99 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-phenylbenzene |

InChI |

InChI=1S/C12H7BrFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |

InChI Key |

ROOPRHPLQBNCSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states. Reduction reactions can also be employed to modify the functional groups.

Coupling Reactions: The compound is often used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.

Scientific Research Applications

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-bromo-2-fluoro-3-iodo-1,1'-biphenyl and analogous biphenyl derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | LogP (Estimated) | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | C₁₂H₈BrFI | 378 | 4-Br, 2-F, 3-I | ~4.2 | High (I as leaving group) |

| 3-Bromo-4-fluoro-1,1'-biphenyl | C₁₂H₈BrF | 251 | 3-Br, 4-F | ~3.1 | Moderate (Br as leaving group) |

| 4'-Bromo-3-iodo-1,1'-biphenyl | C₁₂H₈BrI | 359 | 4'-Br, 3-I | ~4.0 | High (I for cross-coupling) |

| 3-Bromo-4-iodo-1,1'-biphenyl | C₁₂H₈BrI | 359 | 3-Br, 4-I | ~4.0 | Similar to target compound |

Notes:

- LogP : The target compound’s higher LogP (estimated via analogy to halogenated biphenyls ) reflects the lipophilic contributions of iodine.

- Reactivity: Iodine’s role as a superior leaving group enhances the target compound’s utility in nucleophilic substitution compared to non-iodinated analogs .

Key Research Findings

Cross-Coupling Efficiency : Iodine in this compound enables efficient Stille couplings at lower temperatures compared to bromine, as demonstrated in analogous iodinated biphenyls .

Directing Effects : The fluorine at position 2 exerts an electron-withdrawing effect, meta-directing further substitutions on the ring .

Degradation Resistance: Halogenated biphenyls like the target compound are likely more recalcitrant to microbial degradation than non-halogenated biphenyls, based on studies of biphenyl oxide breakdown .

Biological Activity

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl is a halogenated biphenyl compound that has garnered attention for its potential biological activities. The presence of multiple halogens—bromine, fluorine, and iodine—on the biphenyl structure may enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The molecular formula for this compound is . The unique combination of halogens contributes to its chemical reactivity and potential biological activity. The structural characteristics of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 328.0 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

Antitumor Activity

Recent studies have indicated that halogenated biphenyl derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. In one study, the compound exhibited IC50 values against human leukemia cells (K562) of approximately 2.32 µM, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Halogenated Biphenyls

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-fluoro-3-iodo-biphenyl | K562 | 2.32 |

| 5-Bromoisatin | K562 | 3.20 |

| Compound 4l | HepG2 | 3.20 |

| Compound 4l | HT-29 | 4.17 |

The mechanism by which halogenated biphenyls exert their antitumor effects often involves inducing apoptosis in cancer cells. For example, in K562 cells treated with a related compound, significant morphological changes indicative of apoptosis were observed, including cell shrinkage and the formation of apoptotic bodies . This suggests that the compound may influence pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and type of halogen substituents significantly affect the biological activity of biphenyl derivatives. For instance, the introduction of fluorine at specific positions has been shown to enhance inhibitory activity against cancer cells compared to other halogens like chlorine or bromine alone .

Case Studies

Several case studies have explored the biological activity of biphenyl derivatives in vivo. In animal models bearing tumors, compounds similar to 4-Bromo-2-fluoro-3-iodo-biphenyl demonstrated selective uptake in tumor tissues compared to normal tissues, highlighting their potential as targeted therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.